molecular formula C10H10BrNO2 B2616047 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one CAS No. 1268128-38-6

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Cat. No.: B2616047
CAS No.: 1268128-38-6
M. Wt: 256.099
InChI Key: KDJWZJHXVYLETO-UHFFFAOYSA-N
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Description

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a heterocyclic compound with a molecular formula of C10H10BrNO2 and a molecular weight of 256.1 g/mol . This compound is characterized by a benzoxazepine ring system, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a bromine atom and a methyl group on the benzoxazepine ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with methylamine, followed by cyclization using a suitable dehydrating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can be compared with other similar compounds, such as:

    8-Fluoro-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Similar structure but with a fluorine atom instead of bromine.

    5-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Lacks the halogen substituent.

    8-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Similar structure but without the methyl group.

These comparisons highlight the unique properties of this compound, such as its specific substituents that may contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

8-bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-12-8-3-2-7(11)6-9(8)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWZJHXVYLETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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